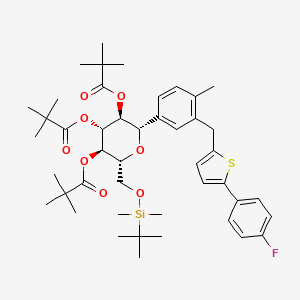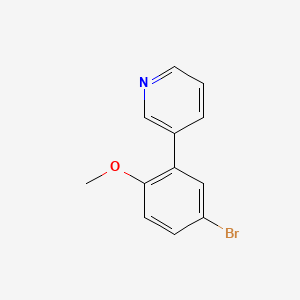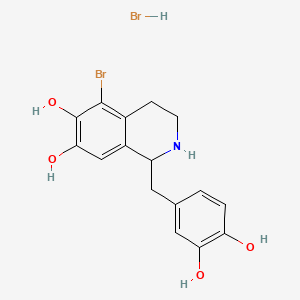
5-Bromo-norlaudanosoline Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Bromo-norlaudanosoline Hydrobromide involves several steps. One common method includes the bromination of norlaudanosoline under controlled conditions. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve these goals .
Analyse Des Réactions Chimiques
5-Bromo-norlaudanosoline Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation products may include quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound, such as alcohols or amines.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-Bromo-norlaudanosoline Hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antiproliferative and cytotoxic effects against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-Bromo-norlaudanosoline Hydrobromide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antiproliferative activity may involve the inhibition of key enzymes or signaling pathways involved in cell growth and division . Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.
Comparaison Avec Des Composés Similaires
5-Bromo-norlaudanosoline Hydrobromide can be compared to other similar compounds, such as:
Norlaudanosoline: The parent compound, which lacks the bromine atom.
5-Bromo-2-chlorobenzoic acid: Another brominated compound with different chemical properties and applications.
Bromotheophylline: A brominated derivative of theophylline, used as a diuretic and in combination with other drugs for the treatment of premenstrual syndrome.
The uniqueness of this compound lies in its specific structure and potential biological activities, which distinguish it from other brominated compounds.
Propriétés
Formule moléculaire |
C16H17Br2NO4 |
|---|---|
Poids moléculaire |
447.12 g/mol |
Nom IUPAC |
5-bromo-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H16BrNO4.BrH/c17-15-9-3-4-18-11(10(9)7-14(21)16(15)22)5-8-1-2-12(19)13(20)6-8;/h1-2,6-7,11,18-22H,3-5H2;1H |
Clé InChI |
JKIAQUOEDVDENO-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=CC(=C(C(=C21)Br)O)O)CC3=CC(=C(C=C3)O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
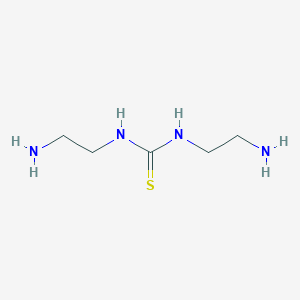
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
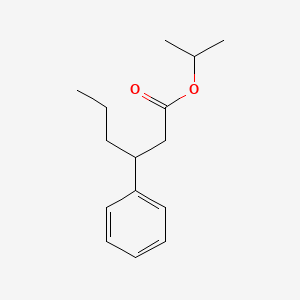
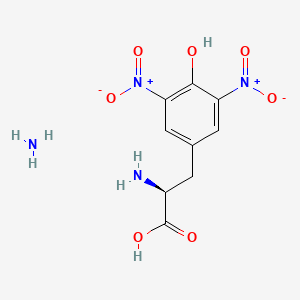
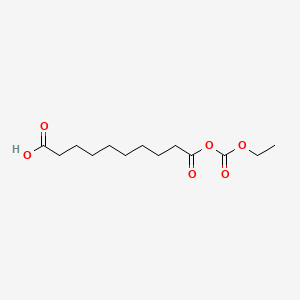
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
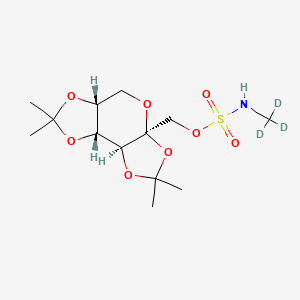
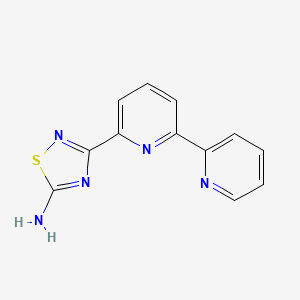
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
